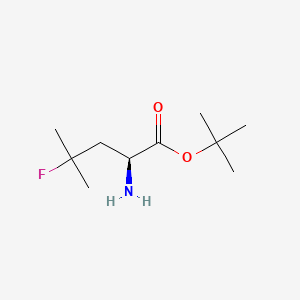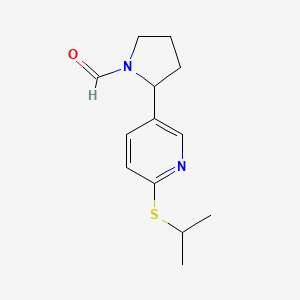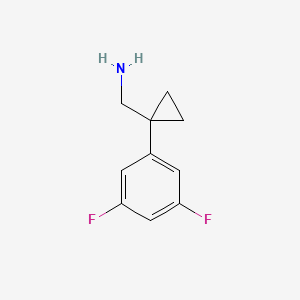
1-(3,5-Difluorophenyl)cyclopropanemethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Difluorophenyl)cyclopropanemethanamine is an organic compound with the chemical formula C10H11F2N. It is a colorless to light yellow liquid with a strong ammonia odor. This compound is used as a synthetic intermediate in the pharmaceutical field .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 1-(3,5-Difluorophenyl)cyclopropanemethanamine typically involves the reaction of 3,5-difluorobenzyl chloride with cyclopropanemethanamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity. The product is then purified through distillation or recrystallization to obtain the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
1-(3,5-Difluorophenyl)cyclopropanemethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted cyclopropanemethanamine derivatives.
Aplicaciones Científicas De Investigación
1-(3,5-Difluorophenyl)cyclopropanemethanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3,5-Difluorophenyl)cyclopropanemethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3,5-Difluorophenyl)cyclopropylmethanamine
- 1-(3,5-Difluorophenyl)cyclopropylamine
- 1-(3,5-Difluorophenyl)cyclopropanecarboxamide
Uniqueness
1-(3,5-Difluorophenyl)cyclopropanemethanamine is unique due to its specific structural features, such as the presence of the cyclopropane ring and the difluorophenyl group. These structural elements contribute to its distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C10H11F2N |
|---|---|
Peso molecular |
183.20 g/mol |
Nombre IUPAC |
[1-(3,5-difluorophenyl)cyclopropyl]methanamine |
InChI |
InChI=1S/C10H11F2N/c11-8-3-7(4-9(12)5-8)10(6-13)1-2-10/h3-5H,1-2,6,13H2 |
Clave InChI |
RBLCSWRKQMFBHV-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(CN)C2=CC(=CC(=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



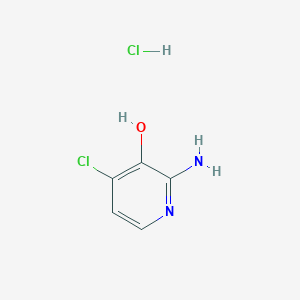
![Lithium;4,5-difluoro-2-[(6-imidazol-1-ylpyridazine-3-carbonyl)amino]benzoic acid](/img/structure/B11821046.png)

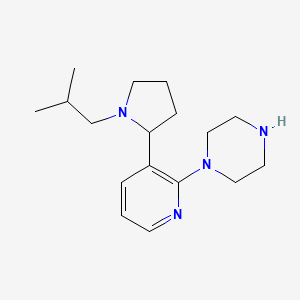

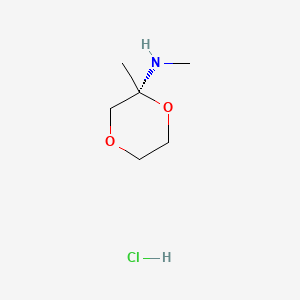


![bis[(1R)-1-phenyl-1-[[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]amino]ethyl] benzene-1,2-dicarboxylate](/img/structure/B11821085.png)


